molecular formula C19H18N2O3 B11130399 N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-6-carboxamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-6-carboxamide

Cat. No.: B11130399
M. Wt: 322.4 g/mol
InChI Key: JCCSMROCCVVHEF-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-6-carboxamide (CAS: 1574515-19-7) is an indole-based carboxamide derivative with a molecular formula of C21H22N2O4 and a molecular weight of 366.4 g/mol . The compound features a 1-methylindole-6-carboxamide core linked to a 2-(4-methoxyphenyl)-2-oxoethyl group.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methylindole-6-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-21-10-9-13-3-4-15(11-17(13)21)19(23)20-12-18(22)14-5-7-16(24-2)8-6-14/h3-11H,12H2,1-2H3,(H,20,23)

InChI Key

JCCSMROCCVVHEF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Direct Methylation of Indole-6-carboxylic Acid

Procedure :

  • Indole-6-carboxylic acid (1.0 eq) is treated with methyl iodide (1.2 eq) and potassium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO) at 25°C for 12 hours.

  • Acidic workup (1M HCl) yields 1-methyl-1H-indole-6-carboxylic acid as a white solid.

Optimization :

  • Solvent : DMSO outperforms THF and DMF in preventing N-oxide formation.

  • Base : KOH ensures complete deprotonation of the indole nitrogen, achieving >90% conversion.

Yield : 82–88% (HPLC purity >95%).

Friedel-Crafts Acylation Followed by Ester Hydrolysis

Procedure :

  • Methyl indole-6-carboxylate undergoes Friedel-Crafts acetylation using acetyl chloride (1.5 eq) and AlCl₃ (2.0 eq) in dichloromethane.

  • The resultant 1-acetylindole-6-methyl ester is hydrolyzed with NaOH (2.0 eq) in methanol/water (3:1) at 60°C for 4 hours.

Challenges :

  • Over-acylation at the 3-position necessitates careful stoichiometric control.

  • Hydrolysis conditions must avoid decarboxylation.

Yield : 75% (two-step).

Preparation of 2-Amino-1-(4-methoxyphenyl)ethan-1-one

Gabriel Synthesis with Phthalimide Protection

Procedure :

  • 4-Methoxyphenacyl bromide (1.0 eq) reacts with potassium phthalimide (1.1 eq) in DMF at 80°C for 6 hours.

  • Deprotection via hydrazinolysis (hydrazine hydrate, ethanol, reflux) yields the free amine.

Yield : 68% (two-step).

Limitations :

  • Phthalimide removal often requires harsh conditions, risking ketone reduction.

Reductive Amination of 4-Methoxyphenylglyoxal

Procedure :

  • 4-Methoxyphenylglyoxal (1.0 eq) reacts with ammonium acetate (3.0 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 25°C for 24 hours.

  • Purification via silica chromatography isolates the β-ketoamine.

Yield : 54%.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Procedure :

  • 1-Methyl-1H-indole-6-carboxylic acid (1.0 eq) is activated with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF for 30 minutes.

  • 2-Amino-1-(4-methoxyphenyl)ethan-1-one (1.0 eq) is added, and the reaction proceeds at 25°C for 12 hours.

Optimization :

  • Coupling Agents : EDCl/HOBt outperforms DCC and DIC in minimizing racemization.

  • Solvent : DMF enhances solubility of the β-ketoamine.

Yield : 76% (NMR purity >98%).

Pd-Catalyzed Carbonylative Amidation

Procedure :

  • 1-Methyl-1H-indole-6-boronic acid (1.0 eq) reacts with 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.1 eq) under CO atmosphere (1 atm) with Pd(PPh₃)₄ (5 mol%) in THF at 80°C.

  • Ammonium formate (2.0 eq) serves as the ammonia source.

Advantages :

  • Avoids pre-functionalization of the carboxylic acid.

  • Compatible with sensitive substrates.

Yield : 65%.

Ugi Multicomponent Reaction Approach

Four-Component Assembly

Procedure :

  • Components :

    • Aldehyde: 4-Methoxybenzaldehyde (1.0 eq)

    • Amine: Ammonium carbonate (1.0 eq)

    • Isocyanide: tert-Butyl isocyanide (1.0 eq)

    • Carboxylic Acid: 1-Methyl-1H-indole-6-carboxylic acid (1.0 eq)

  • Reaction in methanol at 25°C for 24 hours yields a Ugi adduct.

  • Acidic hydrolysis (HCl, 60°C) cleaves the tert-butyl group, forming the target amide.

Yield : 58% (two-step).

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Purity (%)ScalabilityCost Efficiency
Carbodiimide Coupling37698ModerateHigh
Pd-Catalyzed Amidation26595HighModerate
Ugi Reaction25890LowLow

Key Observations :

  • Carbodiimide Coupling : Optimal for small-scale synthesis with high purity.

  • Pd-Catalyzed Methods : Preferred for industrial-scale production despite lower yields.

  • Ugi Reaction : Limited by functional group tolerance but valuable for library synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Methoxyphenyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Indole vs. Dihydropyridinone/Pyrimidine Cores
  • Target Compound : The indole core is aromatic and planar, favoring interactions with hydrophobic binding pockets (e.g., serotonin or kinase receptors) .
  • Compound 2 (): Features a dihydropyridinone core instead of indole. Its molecular ion ([M + H]+ m/z 301) suggests a lower molecular weight than the target compound, likely due to a simpler substituent profile .
  • Compound in : Contains a thiazolo[3,2-a]pyrimidine core, a fused heterocyclic system with a sulfur atom. This structure may confer distinct electronic properties and metabolic stability compared to the indole-based target .
(b) Substituent Modifications
Compound Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Evidence ID
Target Compound Indole 1-Methylindole-6-carboxamide, 2-(4-methoxyphenyl)-2-oxoethyl C21H22N2O4 366.4
Compound 2 () Dihydropyridinone Piperidin-4-yl, 4-methoxy-6-methyl Not Provided [M + H]+ = 301
Compound 4 () Indole (modified) Isobutyryl-piperidin-4-yl, 4-methoxy-6-methyl Not Provided Derived from 0.137 mmol
AZ420 () Dihydropyridine Thioether linkage, 4-methoxyphenyl, 2-furyl Not Provided Not Provided
Compound Thiazolopyrimidine Morpholin-4-yl, 3-methoxyphenyl, 4-methoxyphenyl C28H27N3O5S ~541.6
  • Piperidine vs. Morpholine Groups: Compound 4 () incorporates a piperidine ring modified with an isobutyryl group, which may enhance lipophilicity and blood-brain barrier penetration. In contrast, the compound in includes a morpholine ring, a polar substituent known to improve aqueous solubility .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The target compound’s methoxyethyl group balances hydrophobicity, while the piperidine-containing analogs (–2) may exhibit higher LogP values due to alkyl chains .
  • Metabolic Stability: The morpholine group () is resistant to oxidative metabolism, whereas the dihydropyridinone core () could be prone to ring-opening reactions .
  • Solubility : The thiazolopyrimidine derivative () likely has lower solubility than the target compound due to its larger molecular weight and fused ring system .

Biological Activity

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This structure consists of an indole core, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its pharmacological effects. Below are the key activities reported:

1. Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, related indole derivatives have shown selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica . The presence of the methoxy group in this compound may enhance its lipophilicity, potentially improving its interaction with bacterial membranes.

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Studies have demonstrated that indole derivatives can inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play pivotal roles in inflammation . The dual inhibition of these enzymes is particularly significant as it may lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

3. Anticancer Potential

Indole derivatives have been studied for their anticancer activities. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. enterica
Anti-inflammatoryInhibition of COX-1 and COX-2
AnticancerCytotoxic effects on cancer cell lines

Case Study: Anti-inflammatory Activity

In a controlled study assessing the anti-inflammatory properties of related indole compounds, it was found that specific substitutions on the indole ring significantly influenced the inhibitory activity against COX enzymes. The study utilized enzyme immunoassay kits to quantify the inhibition levels, revealing that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

The mechanisms underlying the biological activities of this compound are primarily attributed to its structural features:

  • Indole Core : The indole moiety is known for its ability to interact with various biological targets, including receptors and enzymes.
  • Methoxy Group : The methoxy substitution enhances electron donation, increasing the compound's reactivity and affinity for biological targets.

Q & A

Q. What are the optimized synthetic routes for N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-indole-6-carboxamide, and how can reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Alkylation of 1-methylindole-6-carboxylic acid with 2-bromo-4'-methoxyacetophenone in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours.
  • Step 2: Activation of the carboxylic acid using coupling agents like EDCI/HOBt, followed by amidation with a primary amine intermediate.
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures).

Key Optimization Factors:

  • Solvent Choice: Ethanol or acetic acid improves solubility of intermediates .
  • Catalysts: Acidic conditions (HCl or H₂SO₄) accelerate condensation steps .
  • Temperature Control: Excessive heat (>100°C) may degrade the indole core; maintaining 60–80°C improves stability .

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies methoxy (δ 3.8–4.0 ppm), indole NH (δ 10.2–10.5 ppm), and acetamide protons (δ 2.5–3.0 ppm) .
    • ¹³C NMR confirms carbonyl groups (C=O at δ 165–175 ppm) and aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₉H₁₈N₂O₃, [M+H]⁺ calc. 323.1396) .
  • X-ray Crystallography: Resolves spatial conformation, including dihedral angles between the indole and methoxyphenyl moieties .

Key Challenge: Overlapping signals in crowded aromatic regions require advanced techniques like 2D-COSY or HSQC for resolution .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against histone methyltransferases (e.g., EZH2) using fluorescence polarization (FP) or TR-FRET assays. IC₅₀ values <1 μM indicate high potency .
  • Cell Viability Assays: Use MTT or CellTiter-Glo in cancer cell lines (e.g., Karpas-422 lymphoma). EC₅₀ values correlate with target engagement .
  • Solubility and Stability: Assess in PBS (pH 7.4) and simulated gastric fluid (SGF) via HPLC-UV .

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Assay Standardization: Ensure consistent buffer conditions (e.g., ATP concentration in kinase assays) .
  • Off-Target Profiling: Use selectivity panels (e.g., 400+ kinases/epigenetic enzymes) to identify confounding targets .
  • Metabolite Interference: Perform LC-MS/MS to rule out degradation products in cellular assays .

Example: In one study, EC₅₀ values differed by 10-fold due to variable cell permeability; adding a transporter inhibitor (e.g., cyclosporine A) normalized results .

Q. What computational strategies are effective for modeling interactions between this compound and EZH2?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with PRC2 co-crystal structures (PDB: 5LS6) to predict binding poses. Focus on key residues (e.g., Tyr111, Phe145) .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns (AMBER/CHARMM force fields) to assess hydrogen bonding and hydrophobic packing .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for mutations (e.g., EZH2 Y111F) to validate binding hypotheses .

Key Insight: The indole carboxamide group forms a critical hydrogen bond with EZH2’s catalytic SET domain .

Q. How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies be designed to evaluate therapeutic potential?

Methodological Answer:

  • Dosing Regimens: Administer 160 mg/kg BID orally in xenograft models; measure plasma/tumor concentrations via LC-MS/MS .
  • PD Markers: Quantify H3K27me3 levels in tumor biopsies using immunohistochemistry (IHC) .
  • Metabolic Stability: Assess hepatic clearance using microsomal assays (human/rodent CYP450 isoforms) .

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